molecular formula C44H48FeP2 B14784354 Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-

Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-

Cat. No.: B14784354
M. Wt: 694.6 g/mol
InChI Key: RDGYBXJBPSJRKW-UHFFFAOYSA-N
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Description

Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- is a sophisticated chiral phosphine ligand developed for advanced catalytic applications in asymmetric synthesis. This compound is part of the Walphos family of ligands and plays a crucial role in enhancing the performance of transition metal catalysts in various reactions, notably in asymmetric catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- involves the reaction of ferrocene with bis(bicyclo[2.2.1]hept-2-yl)phosphine and diphenylphosphino phenyl groups under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted ferrocenes and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- has numerous applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to enhance the selectivity and efficiency of catalytic reactions.

    Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying electron transfer processes.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects by forming stable complexes with transition metals, thereby facilitating precise control over the stereochemistry of the resulting products. The molecular targets include metal centers in catalytic systems, and the pathways involved are primarily related to asymmetric hydrogenation and cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- lies in its ability to form highly stable and selective complexes with transition metals, making it a valuable ligand in asymmetric catalysis. Its structure incorporates unique features that enable it to enhance the performance of metal catalysts, offering improvements in both yield and selectivity .

Properties

Molecular Formula

C44H48FeP2

Molecular Weight

694.6 g/mol

IUPAC Name

bis(2-bicyclo[2.2.1]heptanyl)-[1-[5-(2-diphenylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/q2*-1;+2

InChI Key

RDGYBXJBPSJRKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C[C-]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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